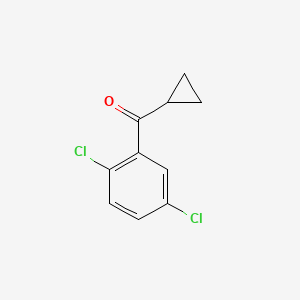

Cyclopropyl 2,5-dichlorophenyl ketone

Description

The Cyclopropane (B1198618) Ring as a Highly Strained and Versatile Synthetic Moiety

The cyclopropane ring is the smallest stable cycloalkane, and its geometry necessitates carbon-carbon bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial angle strain and torsional strain, collectively known as ring strain. masterorganicchemistry.comvaia.com The bonding in cyclopropane is often described using the Walsh model or the Coulson-Moffitt bent-bond model, both of which depict a higher p-character in the C-C bonds compared to typical alkanes. wikipedia.org This increased p-character imparts some properties akin to a carbon-carbon double bond.

The high ring strain, estimated to be around 27.6 kcal/mol, makes the cyclopropane ring susceptible to ring-opening reactions, which serve as a powerful driving force in many synthetic transformations. masterorganicchemistry.com This inherent reactivity, however, is balanced with a kinetic stability that allows for the isolation and manipulation of cyclopropyl-containing molecules under many conditions. The unique electronic nature of the cyclopropane ring allows it to act as either an electron-donating or electron-withdrawing group, depending on the reaction context. This versatility has led to its incorporation into a wide range of natural products, pharmaceuticals, and agrochemicals, where the cyclopropyl (B3062369) moiety can influence biological activity and metabolic stability. researchgate.netresearchgate.net Consequently, the development of new methods for the synthesis and functionalization of cyclopropanes remains an active area of chemical research. rsc.org

Significance of Ketone Functionalization within Cyclopropane Architectures

The introduction of a ketone functional group directly onto a cyclopropane ring profoundly influences its chemical reactivity. The carbonyl group is electron-withdrawing, and its conjugation with the cyclopropane ring enhances the electrophilicity of the carbonyl carbon. wikipedia.org More importantly, the ketone activates the adjacent C-C bonds of the cyclopropane ring, making them more susceptible to cleavage. This activation is a key feature that chemists exploit in a variety of synthetic strategies.

The presence of the ketone facilitates a range of transformations that are not readily accessible with simple cyclopropanes. These include nucleophilic additions to the carbonyl group, reactions at the α-carbon, and, most notably, ring-opening reactions that can be initiated by nucleophiles, electrophiles, or radical species. The interplay between the strained ring and the activating ketone group allows cyclopropyl ketones to serve as versatile three-carbon synthons, participating in a variety of annulation and cycloaddition reactions to construct more complex molecular architectures. nih.govacs.org

Contextualization of Aryl Cyclopropyl Ketones in Modern Chemical Research

Aryl cyclopropyl ketones, which feature an aromatic ring attached to the carbonyl group, are a particularly important subclass of cyclopropyl ketones. The aryl group can further modulate the electronic properties of the molecule through resonance and inductive effects. This has made them valuable substrates in a wide range of synthetic methodologies.

In recent years, aryl cyclopropyl ketones have emerged as key building blocks in the synthesis of complex carbocyclic and heterocyclic systems. thieme.de They are frequently employed in formal [3+2] cycloaddition reactions, where the three-carbon cyclopropane unit combines with a two-atom component to form a five-membered ring. nih.govacs.org These reactions can be promoted by various catalysts, including transition metals and photocatalysts, and often proceed with high levels of stereocontrol. nih.govrsc.org The ability to construct densely functionalized cyclopentanes from readily available aryl cyclopropyl ketones has significant implications for the synthesis of natural products and medicinally relevant molecules. nih.gov Furthermore, the aryl group itself can participate in cyclization reactions, leading to the formation of fused ring systems such as tetralones. rsc.org

Overview of Cyclopropyl 2,5-Dichlorophenyl Ketone within the Broader Class of Cyclopropyl Ketones

This compound is a specific example of an aryl cyclopropyl ketone. Its structure features a cyclopropyl group bonded to the carbonyl carbon, which is in turn attached to a 2,5-dichlorinated phenyl ring. The presence of the two chlorine atoms on the aromatic ring is expected to influence the molecule's reactivity and physical properties.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | cyclopropyl(2,5-dichlorophenyl)methanone |

| CAS Number | 898790-28-8 |

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.08 g/mol |

Note: Some physical properties are estimated based on closely related analogs due to limited direct experimental data for this specific isomer.

The electron-withdrawing nature of the chlorine atoms is anticipated to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Furthermore, the substitution pattern on the aromatic ring can influence the regioselectivity of certain reactions. This compound serves as a valuable substrate for investigating the effects of electronic modifications on the reactivity of aryl cyclopropyl ketones and for the synthesis of novel, potentially biologically active, compounds.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKNOIRQEXGBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642507 | |

| Record name | Cyclopropyl(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-28-8 | |

| Record name | Cyclopropyl(2,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropyl Ketones, Including Aryl and Halogenated Derivatives

Classical and Modern Synthetic Routes to Cyclopropyl (B3062369) Ketone Frameworks

The construction of cyclopropyl ketones, particularly those bearing aryl and halogenated substituents, can be achieved through several strategic approaches. These routes either build the cyclopropane (B1198618) ring onto a precursor already containing the ketone functionality or introduce the carbonyl group to a pre-formed cyclopropane ring.

The formation of the cyclopropane ring is a cornerstone of synthesizing cyclopropyl ketones. These reactions often involve the addition of a one-carbon unit to an alkene.

Corey-Chaykovsky Reaction : This method utilizes sulfur ylides to convert α,β-unsaturated ketones, such as chalcones, into cyclopropyl ketones. For instance, the cyclopropanation of 2-hydroxychalcones using trimethylsulfoxonium iodide and sodium hydride provides a direct route to donor-acceptor cyclopropanes, which are valuable synthetic intermediates. nih.gov The reaction proceeds effectively even with various substituents on the aromatic rings, including halogens and alkoxy groups. nih.gov

Simmons-Smith Reaction : The Simmons-Smith reaction and its modifications use a carbenoid, typically iodomethylzinc iodide, to cyclopropanate alkenes. wikipedia.org While often used for simple alkenes, it can be adapted for precursors to cyclopropyl ketones.

Reactions with Diazo Compounds : Diazo compounds can react with olefins to form a pyrazoline intermediate, which then undergoes thermal or photochemical decomposition to yield a cyclopropane. wikipedia.org Metal-catalyzed versions of this reaction, often using rhodium or copper catalysts, allow for the controlled transfer of a carbene from a diazo compound to an alkene, providing a stereospecific route to the cyclopropane ring. wikipedia.orgorganic-chemistry.org

An alternative strategy involves attaching a carbonyl group to an existing cyclopropane ring.

Friedel-Crafts Acylation : A common method for synthesizing aryl cyclopropyl ketones is the Friedel-Crafts acylation of an aromatic compound with cyclopropanecarbonyl chloride. thieme.de This reaction is most effective for electron-rich aromatic substrates. However, its scope can be limited when applied to aromatics with electron-poor rings or sensitive functional groups. thieme.de

Oxidation of Cyclopropyl Alcohols : Secondary alcohols on a cyclopropane ring can be oxidized to the corresponding ketone using standard oxidizing agents. This approach is useful if the corresponding cyclopropyl alcohol is readily accessible.

Modern cross-coupling reactions offer powerful and versatile methods for forming the C-C bond between the aryl group and the cyclopropyl ketone moiety, overcoming some limitations of classical methods like Friedel-Crafts acylation.

Palladium-Catalyzed Carbonylative Cross-Coupling : A notable advancement is the palladium-catalyzed carbonylative cross-coupling reaction. One such method involves the reaction between aryl iodides and tricyclopropylbismuth under an atmosphere of carbon monoxide. thieme.de This strategy is promoted by an N-heterocyclic carbene palladium(II) catalyst and allows for the efficient synthesis of various aryl cyclopropyl ketones, including those with electron-poor aromatic rings. thieme.de

Suzuki-Miyaura Coupling : The Suzuki-Miyaura coupling can be used to attach cyclopropyl groups to aryl halides. organic-chemistry.org By using stable potassium cyclopropyltrifluoroborate salts, this method can successfully couple with a wide range of aryl chlorides, including those with electron-rich, electron-poor, and sterically hindered substituents, using a palladium acetate catalyst with specialized phosphine ligands. organic-chemistry.org While this directly forms an aryl cyclopropane, subsequent manipulation would be needed to install the ketone. A more direct approach would involve coupling a cyclopropanecarbonyl-containing species.

| Coupling Strategy | Aryl Partner | Cyclopropyl Partner | Catalyst System | Key Features |

| Carbonylative Cross-Coupling | Aryl Iodides | Tricyclopropylbismuth | (SIPr)Pd(allyl)Cl | Tolerates electron-poor rings; proceeds under 1 atm CO. thieme.de |

| Suzuki-Miyaura Coupling | Aryl Chlorides | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | Uses stable and easy-to-handle borate salts; broad substrate scope. organic-chemistry.org |

To synthesize a specifically substituted compound like Cyclopropyl 2,5-dichlorophenyl ketone, the aforementioned strategies can be tailored.

Via Carbonylative Coupling : A direct route would be the palladium-catalyzed carbonylative cross-coupling of 1,2-dichloro-4-iodobenzene with tricyclopropylbismuth. This approach would directly install the cyclopropanecarbonyl moiety onto the dichlorinated aromatic ring.

Via Corey-Chaykovsky Reaction : One could synthesize a chalcone precursor by the Claisen-Schmidt condensation of 2,5-dichloroacetophenone with an appropriate aldehyde, followed by cyclopropanation of the resulting α,β-unsaturated ketone using a sulfur ylide. nih.gov

Halogenation of Precursors : In some cases, direct halogenation of a cyclopropyl methyl ketone can be achieved using reagents like dihalotriorganophosphoranes, which are prepared in situ. google.com This would be applicable if the aryl group was already in place and a different part of the molecule needed halogenation.

Chemoenzymatic Approaches to Chiral Cyclopropyl Ketones

The demand for enantiomerically pure compounds in pharmaceuticals has driven the development of asymmetric synthetic methods. Chemoenzymatic strategies, which combine the high selectivity of enzymes with the versatility of chemical synthesis, have emerged as a powerful tool for producing chiral cyclopropyl ketones. rochester.eduacs.org

Biocatalysis offers a green and highly selective alternative to traditional metal-based catalysts for cyclopropanation. digitellinc.com

An effective chemoenzymatic strategy involves the stereoselective assembly of cyclopropyl ketones using engineered proteins. rochester.eduacs.org An engineered variant of sperm whale myoglobin has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of various vinylarenes with diazoketone carbene donors. figshare.com This biocatalyst exhibits a remarkably broad substrate scope, accommodating a range of both vinylarene substrates and α-aryl or α-alkyl diazoketone derivatives. rochester.eduacs.org The reactions proceed with excellent stereoselectivity, enabling the synthesis of optically active cyclopropyl ketones. rochester.edu These chiral enzymatic products are valuable building blocks that can be chemically diversified to create a library of structurally diverse, enantiopure cyclopropane scaffolds. acs.org This approach illustrates the synergy between biocatalysis and chemical synthesis for generating high-value chiral molecules for medicinal chemistry. rochester.eduacs.org

| Biocatalyst | Carbene Donor | Substrate Type | Stereoselectivity | Reference |

| Engineered Myoglobin (Mb) | Diazoketones | Vinylarenes | High diastereo- and enantioselectivity. figshare.com | rochester.eduacs.org |

| Engineered Myoglobin (Mb) | Ethyl α-diazopyruvate | Styrenes | High enantioselectivity (up to >99% ee). wpmucdn.com | wpmucdn.com |

| Engineered Myoglobin (Mb) | Diazoacetonitrile | Olefins | Up to 99.9% de and ee. rochester.edu | rochester.edu |

Enzymatic Diversification Strategies for Cyclopropyl Ketone Products

Enzymatic strategies offer a powerful route for the diversification of cyclopropyl ketone products, leveraging the inherent selectivity of biocatalysts. Engineered enzymes, such as variants of myoglobin, have demonstrated considerable efficacy in catalyzing the cyclopropanation of a wide array of substituted styrene (B11656) derivatives. These biocatalysts facilitate the transfer of carbene fragments to olefins, yielding a diverse library of cyclopropyl products with high stereoselectivity. rochester.edunih.gov

The versatility of this approach is highlighted by the successful cyclopropanation of styrenes bearing both electron-donating and electron-withdrawing substituents. nih.govosaka-u.ac.jp An engineered myoglobin variant, Mb(H64V,V68A), has been shown to be an effective catalyst for these transformations. nih.gov The efficiency of this enzymatic process can be seen in the conversion rates across various substrates, demonstrating the broad applicability of this method for creating a range of cyclopropyl ketones, including those with halogenated aryl groups. Research has documented the yields for a series of para-substituted styrenes, illustrating the enzyme's tolerance for different functional groups. rochester.edu

Table 1: Enzymatic Synthesis of Aryl Cyclopropyl Ketones

| Entry | Aryl Substituent (para-) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | Phenyl cyclopropyl ketone | 92 |

| 2 | OCH₃ | 4-Methoxyphenyl cyclopropyl ketone | 88 |

| 3 | CH₃ | 4-Methylphenyl cyclopropyl ketone | 90 |

| 4 | Cl | 4-Chlorophenyl cyclopropyl ketone | 85 |

This table showcases the isolated yields of various aryl cyclopropyl ketones synthesized via a biocatalytic cyclopropanation reaction using an engineered myoglobin catalyst. rochester.edu

This chemoenzymatic strategy provides a valuable pathway for accessing diverse cyclopropane-containing scaffolds in an enantiopure form. nih.gov The ability to functionalize the resulting enzymatic products further expands the molecular diversity that can be achieved. nih.gov

Specific Synthetic Challenges and Solutions for Halogenated Aryl Cyclopropyl Ketones

The synthesis of halogenated aryl cyclopropyl ketones, such as this compound, presents distinct challenges that are not typically encountered with their non-halogenated counterparts. These difficulties primarily arise from the electronic and steric effects of the halogen substituents on the aromatic ring.

A primary challenge is the limitation of traditional synthetic routes like the Friedel-Crafts acylation. This method, commonly used to produce aryl cyclopropyl ketones, is often inefficient for aromatic substrates that contain electron-poor rings, such as those deactivated by multiple halogen atoms. thieme.de The electron-withdrawing nature of chlorine atoms decreases the nucleophilicity of the dichlorophenyl ring, making it less reactive toward electrophilic acylation.

Another significant hurdle involves controlling regioselectivity during the synthesis. The presence of multiple halogen substituents can direct incoming groups to undesired positions, leading to a mixture of isomers that are often difficult to separate. Furthermore, harsh reaction conditions required for some synthetic steps can lead to unwanted side reactions or decomposition of the sensitive cyclopropyl ring.

To overcome these obstacles, alternative synthetic strategies have been developed. One effective approach is the use of palladium-catalyzed cross-coupling reactions. For instance, a carbonylative cross-coupling reaction between an appropriate aryl iodide and tricyclopropylbismuth, catalyzed by a palladium N-heterocyclic carbene complex, provides an expedient route to aryl cyclopropyl ketones. thieme.de This method is more tolerant of functional groups and is suitable for aromatic substrates with electron-poor rings. thieme.de Another established method for forming the cyclopropane ring is the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones), which can be adapted for halogenated precursors. nih.gov Careful selection of the synthetic route and reaction conditions is therefore critical to successfully synthesize specifically substituted compounds like this compound.

Advanced Reactivity and Mechanistic Investigations of Cyclopropyl Ketones

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The three-membered ring of cyclopropyl (B3062369) ketones is susceptible to cleavage under various conditions, including nucleophilic, radical, and electrophilic pathways. These ring-opening reactions provide access to a diverse array of acyclic and heterocyclic structures.

The reaction of cyclopropyl ketones with primary amines can lead to the formation of substituted pyrroles through a ring-opening/cyclization cascade. This transformation is a valuable method for the synthesis of this important heterocyclic motif. The asymmetric version of this reaction, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, allows for the kinetic resolution of 2-substituted cyclopropyl ketones, producing chiral 2,3-dihydropyrroles in high enantioselectivities and yields. nih.gov

The mechanism is believed to involve the initial formation of an imine intermediate, followed by the nucleophilic attack of the nitrogen on the cyclopropane ring, leading to ring opening. Subsequent cyclization and aromatization steps then yield the pyrrole (B145914) product. An efficient synthesis of 2,3,4-trisubstituted pyrroles has been developed through the intermolecular cyclization of alkylidenecyclopropyl ketones with amines. organic-chemistry.orgnih.gov The addition of anhydrous MgSO4 has been shown to improve the yields of the desired pyrrole products. organic-chemistry.orgnih.gov A proposed mechanism involves the distal cleavage of the C-C bond of the cyclopropane ring. organic-chemistry.orgnih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| Cyclopropyl ketone, Primary amine | Chiral N,N'-dioxide/Sc(III) complex | Chiral 2,3-dihydropyrrole | nih.gov |

| Alkylidenecyclopropyl ketone, Amine | Anhydrous MgSO4 | 2,3,4-trisubstituted pyrrole | organic-chemistry.orgnih.gov |

The cyclopropylcarbinyl radical, which can be generated from cyclopropyl ketones, is known to undergo rapid ring-opening to form the corresponding homoallyl radical. This process is driven by the release of ring strain. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring, with the more substituted bond often being cleaved to form the more stable radical intermediate. ucl.ac.uk

The generation of ketyl radicals from cyclopropyl ketones, for instance through reduction with samarium(II) iodide, can initiate these ring-opening events. ucl.ac.uk The stereochemistry of the conversion of cyclopropyl radicals to allyl radicals is a subject of interest, with discussions around whether the process follows a disrotatory or conrotatory pathway. researchgate.netpsu.edu While the energetic barrier for the ring-opening of an unsubstituted cyclopropyl radical is significant, substitution can lower this barrier. researchgate.net Various radical-mediated reactions of cyclopropane derivatives, such as those initiated by the addition of a radical to a double bond within the molecule, can lead to ring-opening and subsequent cyclization or functionalization. nih.gov

Lewis acids can promote the ring-opening of cyclopropyl ketones by activating the carbonyl group, making the cyclopropane ring more susceptible to nucleophilic attack. For instance, the asymmetric ring-opening of donor-acceptor cyclopropanes with nucleophiles such as thiols, alcohols, and carboxylic acids can be catalyzed by a chiral N,N'-dioxide-scandium(III) complex, affording the corresponding ring-opened products in high yields and enantioselectivities. researchgate.net

Furthermore, reactions of N-cyclopropyl-amides in the presence of a Lewis acid like aluminum trichloride (B1173362) have been shown to proceed through a ring-opening rearrangement mechanism. researchgate.net The Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones provides access to donor-acceptor cyclopropanes bearing a hydroxyl group, which can serve as precursors for various transformations. nih.gov

Cycloaddition Reactions

The unique electronic structure of cyclopropyl ketones allows them to participate in various cycloaddition reactions, where the cyclopropane ring acts as a three-carbon building block.

Aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with alkenes and alkynes to construct five-membered rings. One notable method involves the use of visible light photocatalysis to generate a radical anion from the aryl cyclopropyl ketone. nih.gov This intermediate then reacts with an olefin to form a highly substituted cyclopentane (B165970) ring system. nih.gov This process is mechanistically distinct from previously reported nickel-catalyzed [3+2] cycloadditions. nih.gov

Nickel-catalyzed [3+2] cycloadditions of cyclopropyl ketones with alkynes have also been developed, providing another route to functionalized cyclopentene (B43876) derivatives. nih.govresearchgate.net The key to these transformations is the ability of the transition metal to mediate the cleavage of the cyclopropane ring and facilitate the subsequent cycloaddition. SmI2 has also been shown to be an effective catalyst for formal [3+2] cycloadditions of the less reactive alkyl cyclopropyl ketones with various partners. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Formal [3+2] Cycloaddition | Aryl cyclopropyl ketone, Olefin | Ru(bpy)3Cl2, Visible light | Substituted cyclopentane | nih.gov |

| Formal [3+2] Cycloaddition | Cyclopropyl ketone, Alkyne | Nickel/Dimethylaluminum chloride | Substituted cyclopentene | nih.govresearchgate.net |

| Formal [3+2] Cycloaddition | Alkyl cyclopropyl ketone, Alkene/Alkyne | SmI2 | Substituted cyclopentane/cyclopentene | researchgate.net |

When the cyclopropyl ketone contains a tethered reacting partner, intramolecular cyclizations and annulation reactions can occur. For example, intramolecular [3+2] cycloadditions have been reported, leading to the formation of bicyclic systems. nih.gov The substrate scope for these reactions has been explored, demonstrating their utility in constructing complex molecular architectures. nih.gov

Furthermore, cyclopropyl ketones can be involved in annulation reactions to form larger ring systems. For instance, a [3+3] cycloaromatization reaction of ketones with a ketene (B1206846) dithioacetal can construct a six-membered ring. nih.gov The reactivity of activated cyclopropanes in cyclization and cycloaddition reactions is a broad field, with modern catalytic methods enabling greater control over diastereoselectivity and enantioselectivity. researchgate.net Cascade reactions, such as the mechanochemical cyclization of cyclopropyl ketones with 1,2-diamino arenes to form 1,2-disubstituted benzimidazoles, highlight the potential for complex molecule synthesis from these versatile starting materials. researchgate.net

Functionalization at the Alpha-Carbon and Carbonyl Group

The presence of the carbonyl group in cyclopropyl ketones activates the adjacent alpha-carbon, making it susceptible to a variety of functionalization reactions.

Alpha-Alkylation and Alpha-Fluorination Strategies

Alpha-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. Typically, this involves the deprotonation of the alpha-carbon to form an enolate, which then acts as a nucleophile to attack an alkyl halide. The specific conditions for such a reaction, including the choice of base and solvent, can influence the efficiency and outcome of the alkylation.

Alpha-fluorination introduces a fluorine atom at the alpha-position, a modification that can significantly alter the chemical and physical properties of the molecule. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are commonly employed for this transformation. The reaction proceeds through the enol or enolate form of the ketone. For cyclopropyl ketones, the choice of fluorinating agent and reaction conditions is crucial to achieve the desired monofluorination while avoiding potential side reactions.

Enolate Formation and Trapping Methodologies

The formation of an enolate is a key step in many reactions involving ketones. This can be achieved by treating the ketone with a suitable base. The resulting enolate is a powerful nucleophile and can be "trapped" by various electrophiles. For instance, silyl (B83357) enol ethers can be formed by trapping the enolate with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). These silyl enol ethers are versatile intermediates in organic synthesis. The regioselectivity of enolate formation (i.e., which alpha-proton is removed) can often be controlled by the choice of base, solvent, and temperature.

Wittig Reactions and Other Olefination Strategies

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide (a Wittig reagent) with the carbonyl compound. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. Other olefination methods, such as the Horner-Wadsworth-Emmons reaction, provide alternative routes to alkenes and may offer advantages in terms of reactivity and stereoselectivity.

C-C Bond Activation and Cross-Coupling Reactivity

The strained three-membered ring of cyclopropyl ketones makes them susceptible to carbon-carbon bond activation. Transition metal catalysts, particularly those based on nickel and palladium, have been shown to mediate the ring-opening of cyclopropyl ketones. This activation can be coupled with cross-coupling reactions to form new carbon-carbon bonds.

For example, nickel-catalyzed cross-coupling reactions can involve the oxidative addition of the cyclopropyl C-C bond to a low-valent nickel center, forming a nickelacycle intermediate. This intermediate can then undergo transmetalation with an organometallic reagent (e.g., an organozinc or organoboron compound) followed by reductive elimination to afford the cross-coupled product. The regioselectivity of the C-C bond cleavage can be influenced by the substituents on the cyclopropyl ring and the phenyl group, as well as the nature of the catalyst and ligands employed.

Catalytic Strategies in Cyclopropyl Ketone Transformations

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating single-electron transfer processes in organic synthesis. This approach utilizes a photocatalyst that, upon absorption of visible light, can act as a potent oxidant or reductant in its excited state. For aryl cyclopropyl (B3062369) ketones, this strategy provides a mechanistically distinct pathway to generate the key ring-opened radical intermediates.

The general mechanism involves the one-electron reduction of the aryl cyclopropyl ketone by an excited-state photocatalyst. This process is often facilitated by the addition of a Lewis acid, which coordinates to the ketone carbonyl, lowering its reduction potential and making it more susceptible to reduction. Once the ketyl radical anion is formed, it undergoes the same characteristic ring-opening to a distonic radical anion, which can then be trapped by various partners in [3+2] cycloadditions or other coupling reactions.

Recent work has demonstrated the power of a triple-catalyst system, merging photoredox catalysis, Lewis acid catalysis, and copper catalysis for the ring-opening cyanation of cyclopropyl ketones to form valuable γ-cyanoketones. The photocatalyst and Lewis acid work in concert to generate the ring-opened radical, while a copper catalyst facilitates the selective coupling with a cyanide source.

For Cyclopropyl 2,5-dichlorophenyl ketone, its electron-deficient nature would make it an excellent candidate for reductive photoredox catalysis. The lowered reduction potential due to the chloro-substituents would facilitate the initial electron transfer step, likely leading to efficient generation of the key radical intermediates under visible light irradiation. This positions it as a promising substrate for a variety of photoredox-mediated transformations.

Transition Metal-Based Photoredox Systems in Cyclopropyl Ketone Chemistry

Transition metal-based photoredox catalysis has become a powerful tool in organic synthesis, enabling a variety of transformations under mild conditions. acs.orgbohrium.com In the context of aryl cyclopropyl ketones, these systems, often employing ruthenium or iridium complexes, can initiate reactions through single-electron transfer (SET) processes upon visible light irradiation. acs.orgprinceton.edu

The general mechanism involves the photoexcited catalyst promoting the reduction of the aryl cyclopropyl ketone. This process generates a radical anion, which can subsequently undergo ring-opening of the strained cyclopropane (B1198618) ring to form a distonic radical anion. This reactive intermediate is the cornerstone for various subsequent bond-forming reactions. The specific substitution pattern on the phenyl ring, such as the 2,5-dichloro substitution, would be expected to influence the redox potential of the ketone and thus the efficiency of the initial electron transfer step.

Table 1: Key Features of Transition Metal-Based Photoredox Catalysis with Aryl Cyclopropyl Ketones

| Feature | Description |

| Catalysts | Typically Ru(bpy)₃²⁺ or similar iridium complexes. acs.org |

| Mechanism | Initiated by single-electron transfer (SET) to the ketone. princeton.edu |

| Key Intermediate | Ring-opened distonic radical anion. acs.org |

| Conditions | Visible light irradiation at ambient temperature. princeton.edu |

Applications in Ring-Opening and Rearrangement Reactions

The ring strain inherent in cyclopropyl ketones makes them excellent candidates for ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures. nih.govresearchgate.net Catalytic methods significantly enhance the efficiency and selectivity of these transformations.

For aryl cyclopropyl ketones, palladium-catalyzed ring-opening can lead to the formation of α,β-unsaturated ketones. rsc.org These reactions often exhibit high stereoselectivity, yielding exclusively the (E)-isomer. Other transition metals have also been employed to effect various rearrangements. Furthermore, thermal or light-mediated rearrangements, such as the divinylcyclopropane–cycloheptadiene rearrangement, have been applied in complex molecule synthesis, showcasing the versatility of the cyclopropane motif as a synthetic building block. beilstein-journals.org While not specifically documented for this compound, it is plausible that it would undergo similar palladium-catalyzed ring-opening reactions.

Lewis Acid Catalysis in Cyclopropyl Ketone Transformations

Lewis acid catalysis plays a crucial role in the activation of cyclopropyl ketones towards nucleophilic attack and rearrangement. rsc.org Coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the molecule and facilitates the cleavage of the cyclopropane ring.

Studies on aryl cyclopropyl ketones have shown that Lewis acids like stannic chloride can catalyze cyclization reactions to form tetralones. rsc.org The reaction mechanism is believed to proceed through the formation of a carbocation intermediate. More recently, chiral N,N'-dioxide-scandium(III) complexes have been utilized to achieve asymmetric ring-opening reactions with various nucleophiles, including β-naphthols, with high enantioselectivity. rsc.org The electronic properties of the aryl ring are a key factor in these transformations, suggesting that the electron-withdrawing nature of the chlorine atoms in this compound would influence its reactivity.

Metal-Ligand Cooperative Catalysis for C-C Bond Activation

A significant challenge in organic synthesis is the selective activation of carbon-carbon (C-C) bonds. Metal-ligand cooperative catalysis has emerged as a promising strategy to address this challenge in the context of cyclopropyl ketones. nih.govchemrxiv.org This approach involves both the metal center and the ligand participating in the bond activation step.

Research has demonstrated that nickel complexes with redox-active ligands, such as terpyridine, can catalyze the cross-coupling of aryl cyclopropyl ketones with organozinc reagents. nih.govresearchgate.net In this system, the reduced (tpy•–)Ni(I) species is proposed to activate the C-C bond of the cyclopropane ring through a concerted, asynchronous transition state. nih.gov This leads to a ring-opened alkylnickel(II) intermediate that can then participate in cross-coupling, resulting in 1,3-difunctionalized products. researchgate.netresearchgate.net This strategy allows for the formation of products that are not easily accessible through traditional conjugate addition methods.

Table 2: Mechanistic Steps in Metal-Ligand Cooperative C-C Bond Activation

| Step | Description | Reference |

| 1. Catalyst Activation | Reduction of the Ni(II) precatalyst to a (tpy•–)Ni(I) species. | nih.gov |

| 2. C-C Bond Activation | Concerted, asynchronous ring-opening of the cyclopropyl ketone. | nih.govresearchgate.net |

| 3. Intermediate Formation | Generation of a homoallyl nickel(II) intermediate. | researchgate.net |

| 4. Cross-Coupling | Reaction with an organozinc reagent followed by reductive elimination. | nih.gov |

Enantioselective Catalysis in Ring-Opening Reactions of Cyclopropanes

The development of enantioselective catalytic methods for the ring-opening of cyclopropanes is of great interest for the synthesis of chiral molecules. For aryl cyclopropyl ketones, a dual-catalyst system combining a chiral Lewis acid with a transition metal photoredox catalyst has been successfully employed for asymmetric [3+2] photocycloadditions. nih.gov

In this system, the chiral Lewis acid, such as a Gd(OTf)₃ complex with a chiral ligand, activates the ketone and controls the stereochemistry of the subsequent reaction. nih.gov The photoredox catalyst generates the ring-opened radical anion intermediate, which then undergoes an enantioselective cycloaddition with an alkene. This method allows for the construction of densely substituted cyclopentane (B165970) rings with high levels of enantiocontrol. The application of such a system to this compound would be a logical extension, with the expectation that the fundamental reactivity would be similar to other aryl cyclopropyl ketones. scispace.com

Theoretical and Computational Chemistry Studies of Cyclopropyl Ketone Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the mechanisms of reactions involving cyclopropyl (B3062369) ketones. By calculating the electronic structure of molecules, DFT allows for a detailed exploration of the potential energy landscape of a reaction, providing a quantitative understanding of its feasibility and selectivity.

Exploration of Potential Energy Surfaces and Transition States

DFT calculations are instrumental in mapping the potential energy surface (PES) for a given reaction, which illustrates the energy of the system as a function of the geometric coordinates of its atoms. Key features of the PES include energy minima, corresponding to reactants, intermediates, and products, and saddle points, which represent the transition states connecting them. The energy difference between the reactants and the transition state, known as the activation energy, is a critical determinant of the reaction rate.

In the context of reactions involving aryl cyclopropyl ketones, such as the SmI2-catalyzed intermolecular couplings, DFT calculations have been employed to scrutinize the partial PES from the initial ketyl radical intermediate to the subsequent transition states. acs.org For instance, in the coupling of phenyl cyclopropyl ketone, a significant stabilization of the intermediate ketyl radical is observed due to the conjugation between the aromatic ring's π-orbital and the ketyl radical's p-orbital. acs.org This stabilization influences the energy of the subsequent transition states.

Similarly, in the DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl ketones to 2,3-dihydrofurans, DFT computations suggest a stepwise mechanism. This involves the initial ring-opening of the cyclopropane (B1198618) by a DABCO molecule, followed by a ring-closure of the resulting zwitterionic intermediate. The calculations pinpoint the transition states for both the nucleophilic attack and the subsequent cyclization, providing a detailed energetic profile of the reaction.

Elucidation of Chemoselectivity and Regioselectivity

DFT calculations are also pivotal in understanding and predicting the chemoselectivity and regioselectivity of reactions. By comparing the activation energies of competing reaction pathways, researchers can determine the most likely outcome.

In phosphine-catalyzed reactions of cyclopropyl ketones, DFT has been used to investigate the origin of chemoselectivity. Through structural and local reactivity index analyses, it was determined that the reactivity of potential active sites governs the chemoselective outcome. rsc.org For aryl cyclopropyl ketones, the electronic nature of substituents on the aromatic ring can significantly influence the reaction pathway. Electron-withdrawing groups, for instance, can facilitate the ring-opening of the cyclopropane by reducing electron density. rsc.org

Computational Probes for Structure-Reactivity Relationships

Computational studies provide a systematic way to establish relationships between the molecular structure of cyclopropyl ketones and their chemical reactivity. By modifying the structure in silico and calculating the resulting energetic and electronic properties, a predictive understanding of reactivity trends can be developed.

A systematic computational investigation into the SmI2-catalyzed intermolecular couplings of various cyclopropyl ketones has revealed key structure-reactivity relationships. acs.orgnih.gov The reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and the promotion of the subsequent cyclopropyl fragmentation, both of which are facilitated by the conjugation effect of the aryl ring. acs.orgnih.gov However, this conjugation can also lead to the formation of a high-energy gauche styrene (B11656) intermediate, which can impede the reaction. acs.orgnih.gov

Interestingly, for ortho-substituted phenyl cyclopropyl ketones, a balance is struck between the moderate conjugation that still promotes cyclopropyl fragmentation and the pre-twisted nature of the phenyl ring that circumvents the hindrance from the gauche intermediate. acs.orgnih.gov This balance results in superior reactivity compared to unsubstituted phenyl cyclopropyl ketones. acs.orgnih.gov These computational insights rationalize experimental observations and provide a clear link between the substitution pattern on the phenyl ring and the ketone's reactivity.

The following interactive table summarizes the computed energy barriers for key steps in the SmI2-catalyzed coupling of different cyclopropyl ketones, illustrating the structure-reactivity relationships.

| Cyclopropyl Ketone Substrate | Relative Energy of Ketyl Radical (Int I) (kcal/mol) | Relative Energy of Transition State for Fragmentation (TS I) (kcal/mol) | Relative Energy of Transition State for Radical Trapping (TS II) (kcal/mol) | Overall Reactivity Trend |

| Phenyl Cyclopropyl Ketone | 0.0 | 10.5 | 15.2 | Moderate |

| ortho-Methylphenyl Cyclopropyl Ketone | 1.2 | 11.0 | 13.5 | High |

| 2,6-Dimethylphenyl Cyclopropyl Ketone | 2.5 | 11.8 | 12.8 | Very High |

| Cyclohexyl Cyclopropyl Ketone | 4.5 | 15.8 | 13.0 | Low |

Note: The data presented are illustrative and based on trends discussed in computational studies. acs.orgnih.gov Absolute energy values can vary with the level of theory and computational model.

Quantum Chemical Analysis of Electronic Properties and Stability

Quantum chemical calculations are essential for analyzing the electronic properties and thermodynamic stability of the various species involved in the reactions of cyclopropyl ketones, including reactive intermediates like ketyl radicals and protonated cyclopropanes.

In acid-catalyzed reactions, the protonation of the carbonyl oxygen leads to the formation of a cationic intermediate. The stability of this species and the subsequent rearrangement pathways are governed by the electronic properties of the cyclopropyl and phenyl moieties. The cyclopropyl group, with its unique electronic structure, can stabilize an adjacent positive charge. Theoretical studies can quantify the extent of this stabilization and map out the potential energy surface for rearrangements, such as the ring-opening of the cyclopropane to form a more stable carbocation.

Advanced Synthetic Applications and Derivatization of Cyclopropyl Ketone Products

Strategic Use as Building Blocks for Complex Molecular Architectures

Cyclopropyl (B3062369) ketones are powerful building blocks for creating intricate molecular structures due to the inherent reactivity of the cyclopropane (B1198618) ring. digitellinc.comnbinno.com The ring strain and the electronic nature of the carbonyl group facilitate a variety of ring-opening and rearrangement reactions, providing access to a wide range of molecular scaffolds. These ketones can be transformed into synthetically useful 1,1-substituted spirocyclopropyl acid building blocks through a two-step sequence involving oxidation. acs.org

The strategic application of cyclopropyl ketones in synthesis is highlighted by their use in hydrogen-borrowing catalysis to form α-cyclopropyl ketones. acs.org This method offers complementary approaches to these valuable intermediates. Furthermore, the development of novel synthetic methodologies, such as those involving heteroatom-stabilized cyclopropyl organobismuth nucleophiles for palladium-catalyzed cross-coupling, expands the utility of cyclopropane-containing building blocks in constructing complex molecules under mild conditions. digitellinc.com The unique steric and electronic properties of the cyclopropane moiety contribute to desirable pharmacological properties, making these building blocks particularly attractive in medicinal chemistry. digitellinc.comnbinno.com

Diversification of Enzymatically Derived Chiral Cyclopropane Scaffolds

Chemoenzymatic strategies have emerged as a powerful tool for the stereoselective synthesis and subsequent diversification of chiral cyclopropyl ketones. rochester.eduacs.orgnih.gov Engineered enzymes, such as variants of sperm whale myoglobin, can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.eduacs.orgnih.gov This biocatalytic approach offers a broad substrate scope, accommodating various vinylarenes and α-substituted diazoketones. rochester.edunih.gov

The resulting enantiopure cyclopropyl ketones are versatile intermediates that can be chemically transformed into a diverse library of chiral cyclopropane-containing scaffolds. rochester.eduacs.orgnih.gov These transformations include modifications at the carbonyl group and reactions involving the cyclopropane ring itself. For instance, the α-position to the carbonyl can be functionalized through reactions like alkylation and fluorination to introduce additional stereocenters. nih.gov The ability to generate a wide array of optically active cyclopropane building blocks is of significant value for drug discovery and the synthesis of natural products, where stereochemistry plays a crucial role in biological activity. rochester.eduacs.orgnih.gov

Below is a table summarizing the diversification of a generic chiral cyclopropyl ketone scaffold:

| Transformation | Reagents | Product Type | Significance |

| α-Alkylation | Base, Alkyl Halide | α-Substituted Cyclopropyl Ketone | Introduction of new stereocenter |

| α-Fluorination | Electrophilic Fluorinating Agent | α-Fluoro Cyclopropyl Ketone | Modulation of electronic properties |

| Reduction | Reducing Agent (e.g., NaBH4) | Cyclopropyl Carbinol | Access to chiral alcohols |

| Oxidation | Oxidizing Agent (e.g., m-CPBA) | Ester or Carboxylic Acid | Further functional group manipulation |

Synthesis of Spirocyclic and Annulated Systems

The reactivity of cyclopropyl ketones can be harnessed for the synthesis of more complex ring systems, including spirocyclic and annulated structures. Spirocycles, in particular, are of interest in medicinal chemistry due to their inherent three-dimensionality. One approach to spirocyclic compounds involves the [3+2]-cycloaddition of in situ generated diazo compounds from tosylhydrazones with electron-deficient alkenes, leading to spirocyclic dihydropyrazoles. researchgate.net While not directly starting from a pre-formed cyclopropyl ketone, this highlights a pathway to spirocycles that shares common reactive intermediates.

Annulated systems can also be accessed from cyclopropyl ketone derivatives. For instance, base-mediated [3+3] cyclization of ketones with α-aroyl ketene (B1206846) dithioacetals, which can be conceptually related to cyclopropyl ketone reactivity, provides a route to substituted phenols and dihydrophenanthrenols. nih.gov These reactions proceed through a series of Michael additions and intramolecular cyclizations, demonstrating the utility of activated three-carbon units in constructing six-membered rings.

Preparation of Ring-Expanded and Functionalized Products (e.g., Pyrroles, Cyclopentenes, Dihydrothiophenes)

The strained nature of the cyclopropane ring in cyclopropyl ketones makes them susceptible to ring-expansion reactions, providing access to larger and more functionalized heterocyclic and carbocyclic systems.

Pyrroles and Dihydropyrroles: The reaction of cyclopropyl ketones with primary amines can lead to the formation of 2,3-dihydropyrroles through a ring-opening/cyclization process. nih.gov This transformation can be catalyzed by chiral complexes to achieve high enantioselectivity. nih.gov Furthermore, alkylidenecyclopropyl ketones undergo intermolecular cyclization with amines to efficiently produce 2,3,4-trisubstituted pyrroles. organic-chemistry.orgacs.org This reaction is believed to proceed through a distal cleavage of a C-C bond in the cyclopropane ring. organic-chemistry.orgorganic-chemistry.org

Cyclopentenes and Cyclopentanes: Cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with alkenes to yield polysubstituted cyclopentane (B165970) derivatives. organic-chemistry.org This transformation can be catalyzed by chiral transition metal complexes to afford products with excellent diastereo- and enantioselectivity. organic-chemistry.org Similarly, copper-catalyzed [3+2] cycloadditions of related N-tosylcyclopropylamines with alkynes and alkenes provide access to aminated cyclopentene (B43876) and cyclopentane derivatives. organic-chemistry.orgorganic-chemistry.org Acid-promoted stereoconvergent direct ring expansion of cyclopropyl ketones can also furnish polysubstituted cyclopentanones. nih.gov

Dihydrothiophenes: While direct synthesis from Cyclopropyl 2,5-dichlorophenyl ketone is not explicitly detailed, related cascade reactions involving β-ketosulfoxonium ylides, β-ketothioamides, and aldehydes provide a pathway to highly functionalized dihydrothiophenes through the formation of C-S and C-C bonds. acs.org This highlights the broader potential of ketone-containing substrates in the synthesis of sulfur-containing heterocycles.

The following table summarizes various ring-expansion and functionalization reactions of cyclopropyl ketones:

| Reactant(s) | Product(s) | Reaction Type |

| Cyclopropyl ketone, Primary amine | 2,3-Dihydropyrrole | Ring-opening/cyclization |

| Alkylidenecyclopropyl ketone, Amine | 2,3,4-Trisubstituted pyrrole (B145914) | Intermolecular cyclization |

| Cyclopropyl ketone, Alkene | Polysubstituted cyclopentane | [3+2] Cycloaddition |

| N-Tosylcyclopropylamine, Alkyne/Alkene | Aminated cyclopentene/cyclopentane | [3+2] Cycloaddition |

| Cyclopropyl ketone | Polysubstituted cyclopentanone | Ring expansion |

Exploration of Cyclopropane Moieties as Bioisosteric Replacements

The cyclopropane ring is a valuable motif in medicinal chemistry, often employed as a bioisostere for other functional groups to enhance a molecule's pharmacological profile. digitellinc.comnih.gov Bioisosterism refers to the substitution of a part of a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity. nih.gov

The rigid nature of the cyclopropane ring can provide conformational stability to a molecule, which can lead to increased potency and selectivity for its biological target. nbinno.comnih.gov Its unique electronic properties can also influence molecular interactions. digitellinc.com Cyclopropane moieties have been used as bioisosteric replacements for:

Alkenes and Alkynes: The cyclopropane ring can mimic the geometry of a double or triple bond while offering greater metabolic stability. nih.govmdpi.com

Aromatic Rings: Replacing an aromatic ring with a cyclopropane can increase the fraction of sp³-hybridized carbons (Fsp³), a property often associated with improved solubility and reduced toxicity. nih.gov

Small Alkyl Groups: The compact nature of the cyclopropyl group allows it to serve as a replacement for methyl or isopropyl groups, potentially altering lipophilicity and binding interactions. nih.gov

The introduction of a cyclopropane ring can improve a drug candidate's pharmacokinetic properties, such as metabolic stability, and can help to navigate intellectual property landscapes by creating novel chemical entities. digitellinc.comnih.gov

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Alkene | Cyclopropane | Increased metabolic stability, altered conformation |

| Phenyl Ring | Cyclopropane | Increased Fsp³, improved solubility, novel intellectual property |

| Isopropyl Group | Cyclopropane | Modified lipophilicity, altered binding interactions |

Q & A

What are the optimal synthetic routes for Cyclopropyl 2,5-dichlorophenyl ketone, and how do reaction conditions influence yield?

Basic

The synthesis of this compound can be approached via Friedel-Crafts acylation using cyclopropanecarbonyl chloride and 2,5-dichlorobenzene under Lewis acid catalysis (e.g., AlCl₃). Key variables include solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (0–50°C), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or GC-MS is critical to avoid over-acylation byproducts. Purification typically involves column chromatography using silica gel and hexane/ethyl acetate gradients .

Advanced

Recent studies highlight the use of nickel-catalyzed coupling reactions for strained cyclopropane derivatives. For example, η²-enonenickel complexes (e.g., [Ni(cod)(PBu₃)]) at 100°C can facilitate cyclopropane ring-opening and ketone formation . Optimizing ligand choice (e.g., PBu₃ vs. phosphites) and reaction time (12–24 hrs) improves regioselectivity. Computational modeling (DFT) predicts steric and electronic effects of the 2,5-dichlorophenyl group on transition states, guiding experimental design .

How can structural analogs inform the biological activity of this compound?

Advanced

Comparative studies with analogs like cyclobutyl 2,4-dichlorophenyl ketone (CAS 898791-15-6) reveal that chlorine substitution patterns significantly alter bioactivity. For instance, 2,5-dichloro derivatives exhibit stronger electrophilic character, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., cytochrome P450 isoforms). In vitro assays using deuterated standards (e.g., 2,5-dichlorophenol-d₃) enable tracking metabolic stability via LC-HRMS . Structure-activity relationship (SAR) models suggest that the cyclopropyl group’s ring strain increases binding affinity but may reduce metabolic half-life compared to cyclobutyl analogs .

What analytical methods are recommended for resolving contradictions in spectral data for this compound?

Advanced

Contradictory NMR or IR data may arise from conformational isomerism or residual solvents. To resolve this:

- Use deuterated solvents (e.g., DMSO-d₆) and high-field NMR (≥500 MHz) to distinguish diastereotopic protons in the cyclopropyl ring.

- Isotopic labeling (e.g., ²H or ¹³C) of the ketone or aryl group clarifies splitting patterns .

- Computational spectroscopy (e.g., Gaussian DFT) predicts vibrational modes (IR) and chemical shifts, cross-referenced with experimental data .

What are the challenges in environmental analysis of this compound, and how can they be mitigated?

Basic

Environmental detection requires sensitive methods due to low natural abundance. Solid-phase extraction (SPE) with C18 cartridges followed by GC-ECD or LC-MS/MS is standard. Calibration curves using certified standards (e.g., 2,5-dichlorophenol-d₃) improve quantification accuracy .

Advanced

Matrix effects (e.g., soil or water samples) complicate analysis. Isotope dilution mass spectrometry (IDMS) with 2,5-dichlorophenol-3,4,6-d₃ (CAS 1219803-68-5) as an internal standard corrects recovery losses . For degradation studies, QSAR models predict hydrolysis rates based on Cl substituent positions, validated via accelerated stability testing (40°C/75% RH) .

How does the cyclopropyl group influence the compound’s reactivity in medicinal chemistry applications?

Advanced

The cyclopropyl group introduces ring strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions in biological systems. For example, in drug design, this strain can facilitate covalent binding to cysteine residues (e.g., in kinase inhibitors). In vitro microsomal assays (human liver S9 fractions) assess metabolic stability, with LC-MS/MS tracking oxidative metabolites (e.g., epoxides). Co-crystallization studies with target proteins (e.g., X-ray diffraction) reveal steric clashes caused by the 2,5-dichlorophenyl group, guiding lead optimization .

What strategies address low yields in large-scale synthesis?

Advanced

Scale-up challenges include exothermic Friedel-Crafts reactions and byproduct formation. Strategies:

- Flow chemistry : Continuous reactors (e.g., microchannel) improve heat dissipation and reduce side reactions.

- Catalyst recycling : Immobilized Lewis acids (e.g., AlCl₃ on mesoporous silica) enhance reusability.

- DoE optimization : Response surface methodology (RSM) identifies critical parameters (e.g., acyl chloride feed rate) for ≥90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.